3,5-Dichloro-2-phenylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a phenyl group at the 2nd position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-phenylquinoxaline typically involves the condensation of 3,5-dichloroaniline with 2-phenylglyoxal. This reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction yields the desired quinoxaline derivative after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-phenylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-phenylquinoxaline involves its interaction with various molecular targets. It can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound can also intercalate into DNA, disrupting the replication and transcription processes. These interactions lead to the inhibition of cell growth and proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroquinoxaline
- 2-Phenylquinoxaline
- 3,6-Dichloro-2-phenylquinoxaline
Uniqueness
3,5-Dichloro-2-phenylquinoxaline is unique due to the specific positioning of the chlorine atoms and the phenyl group, which confer distinct chemical and biological properties. Compared to other quinoxaline derivatives, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H8Cl2N2 |
---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
3,5-dichloro-2-phenylquinoxaline |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-4-8-11-13(10)18-14(16)12(17-11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
HXLLPRIHUKTXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.